Direct Orange 29
Description
Introduction to Direct Orange 29 in Academic Research
Historical Development of Azo Dye Chemistry
The synthesis of this compound originates from foundational discoveries in azo dye chemistry, beginning with Paul Böttiger’s 1884 synthesis of Congo Red—the first direct dye capable of coloring cotton without mordants. This breakthrough revolutionized textile manufacturing by replacing labor-intensive natural dyes like indigo with synthetic alternatives. Azo dyes, characterized by their $$-\text{N}=\text{N}-$$ chromophores, became dominant due to their versatile coupling reactions between diazonium salts and aromatic amines or phenols.
This compound exemplifies the structural complexity achieved through iterative advancements in diazotization techniques. Early azo dyes like Congo Red ($$ \text{C}{32}\text{H}{22}\text{N}6\text{Na}2\text{O}6\text{S}2 $$) featured single azo bonds, whereas modern derivatives incorporate multiple sulfonic acid groups and sodium counterions to enhance water solubility and fiber adhesion. The compound’s molecular architecture—featuring three sodium ions and two sulfonate groups—optimizes electrostatic interactions with cellulose, a property refined through decades of empirical research.
Table 1: Evolution of Azo Dye Synthesis Methods
| Period | Method | Key Innovation |
|---|---|---|
| 1884–1900 | Single-step diazotization | Congo Red derivatives |
| 1920–1940 | Multi-sulfonation | Enhanced water solubility |
| 1960–Present | Metallization & stabilization | Improved lightfastness up to ISO 5 |
Role in Textile Industry Evolution
This compound emerged as a cost-effective solution for dyeing cellulose-based textiles, particularly in mass-produced apparel and home furnishings. Its adoption coincided with the mid-20th century expansion of global textile manufacturing, where its advantages over vat and sulfur dyes became apparent:
- Operational Simplicity : Unlike mordant dyes requiring metal ions, this compound binds to cotton through hydrogen bonding and van der Waals forces at neutral pH.
- Color Consistency : The dye’s trisulfonated structure ensures uniform penetration into fiber matrices, achieving $$\Delta E < 2$$ in industrial color-matching systems.
- Scalability : Batch synthesis yields exceed 85% under optimized conditions, with wastewater containing ≤12% unreacted intermediates.
By the 1970s, this compound accounted for 18% of all direct dyes used in denim production, though this share declined with the rise of reactive dyes offering superior washfastness.
Table 2: Key Properties of this compound in Textile Applications
| Property | Value/Range | Measurement Standard |
|---|---|---|
| $$\lambda_{\text{max}}$$ | 485 nm | ASTM E308-21 |
| Washfastness | 3–4 (ISO 105-C06) | ISO 105-C06 |
| Thermal Stability | Stable up to 250°C | TGA/DSC analysis |
Contemporary Research Challenges
Recent studies highlight two critical challenges associated with this compound:
Environmental Persistence
Approximately 15% of industrially used this compound enters aquatic ecosystems via untreated effluent, where its sulfonic acid groups resist aerobic biodegradation. The dye’s half-life in freshwater exceeds 200 days under standard conditions, necessitating advanced remediation strategies.
Advanced Oxidation Processes (AOPs)
Photocatalytic degradation using $$ \text{CoFe}2\text{O}4/\text{Ag}_2\text{O} $$ nanocomposites has shown promise, achieving 92% decolorization within 120 minutes under visible light. The mechanism involves:
$$
\text{CoFe}2\text{O}4 + h\nu \rightarrow e^- + h^+
$$
$$
\text{Ag}2\text{O} + e^- \rightarrow \text{Ag} + \text{O}^{-\bullet}
$$
$$
\text{Dye} + h^+/\text{O}^{-\bullet} \rightarrow \text{CO}2 + \text{H}_2\text{O} + \text{inorganics}
$$
This Fenton-like process outperforms pure $$ \text{CoFe}2\text{O}4 $$ by 40% but faces scalability limitations due to nanoparticle recovery costs.
Table 3: Degradation Efficiency of this compound by Selected Methods
| Method | Time (min) | Efficiency (%) | pH Range |
|---|---|---|---|
| $$ \text{TiO}_2/\text{UV} $$ | 180 | 78 | 3–5 |
| $$ \text{CoFe}2\text{O}4 $$ | 240 | 52 | 6–8 |
| $$ \text{CoFe}2\text{O}4/\text{Ag}_2\text{O} $$ | 120 | 92 | 4–6 |
Properties
CAS No. |
6420-40-2 |
|---|---|
Molecular Formula |
C34H21N6Na3O11S2 |
Molecular Weight |
822.7 g/mol |
IUPAC Name |
trisodium;3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
PEOPCYPUNAFTEZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling Reaction Method
The classical and most widely reported method for synthesizing Direct Orange 29 involves a sequence of diazotization and azo coupling reactions using aromatic amines and phenolic compounds.
Step 1: Diazotization
An aromatic amine such as p-nitroaniline is treated with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions (0-5°C). This forms a diazonium salt, a highly reactive intermediate. Maintaining low temperature is critical to prevent decomposition of the diazonium salt.Step 2: Coupling with Aromatic Compounds
The diazonium salt is then coupled with an aromatic compound containing an active hydrogen atom, such as o-methoxyaniline or phenol, typically in an alkaline medium to facilitate azo bond formation.Step 3: Further Diazotization and Coupling
The initial azo compound may undergo further diazotization and coupling with phenol to extend the azo linkage, yielding the final this compound dye.Reaction Conditions and Yield Optimization
- The pH during the first coupling is strictly controlled below 0.89 to favor the reaction, though this results in a modest yield (~50%).
- An improved approach involves first converting o-methoxyaniline into its sodium hydroxymesulfonate salt before coupling with p-nitroazobenzene, which enhances the yield up to 88%.
- The reaction mixture is typically stirred for several hours (e.g., 3 hours), cooled to 10-15°C before addition of reagents, and the product is isolated by filtration and drying.
Industrial-Scale Synthesis and Process Optimization
For industrial production, the synthesis is adapted to large-scale continuous processes with optimized parameters:
Continuous Flow Diazotization and Coupling
Large reactors maintain constant low temperatures (0-5°C) for diazotization, with precise pH control using soda ash or sodium acetate buffers. The coupling reactions are conducted in alkaline media to maximize azo bond formation.Isolation and Purification
The dye is isolated by filtration, washed to remove inorganic salts and impurities, and dried to obtain the free acid form of this compound. Post-synthesis purification may include recrystallization or chromatographic techniques to achieve high purity (≥95%).
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | p-Nitroaniline + NaNO2 + HCl | 0-5°C, acidic pH | Diazotization to diazonium salt |
| 2 | Diazonium salt + o-Methoxyaniline salt | Alkaline medium, 10-15°C | Azo coupling, intermediate azo dye |
| 3 | Intermediate azo dye + Phenol | Alkaline medium, controlled pH | Final azo dye (this compound) |
- Yield and Purity
Optimized methods yield up to 88% with purity enhanced by controlled pH and temperature, and post-reaction purification.
Alternative Preparation via Reactive Orange Dye Chemistry
A related preparation method, particularly for reactive orange dyes structurally similar to this compound, involves:
Diazotization of para-ester or ortho-ester aromatic amines under controlled pH (7.5–8.0) and low temperature (0-5°C).
Sulfonation with J acid in a buffered solution at 3-5°C, followed by coupling with diazonium salts under controlled pH (5.5–6.0).
Condensation with cyanuric chloride or cyanuric fluoride at low temperatures (0-10°C) to introduce reactive groups enhancing dye fixation.
Final reaction with 1,3-diaminobenzoic acid at 20-50°C to yield a novel active orange dye with improved solubility and fastness properties.
This method, detailed in patent literature, emphasizes precise pH and temperature control, reagent molar ratios (cyanuric chloride 1.00–1.05 times, 1,3-diaminobenzoic acid 0.50–0.55 times relative to color base), and purification steps such as nanofiltration and spray drying to produce commercial-grade dye.
Chemical Reaction Analysis and Purification
Azo Group Stability and Reduction
The azo (-N=N-) groups are sensitive to reductive cleavage by sodium dithionite or catalytic hydrogenation, which is relevant for dye degradation and wastewater treatment.-
- Recrystallization using ethanol-water mixtures.
- Chromatography (silica gel column) to remove impurities.
- Characterization by UV-Vis spectroscopy (λmax ~480 nm), FTIR, HPLC, and mass spectrometry ensures structural fidelity and purity.
Physicochemical Properties
The sulfonic acid groups confer water solubility and strong binding affinity to cellulose fibers, crucial for textile applications.
Summary Table of Preparation Methods
| Preparation Method | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Diazotization-Coupling | p-Nitroaniline, o-Methoxyaniline, Phenol | 0-5°C diazotization, alkaline coupling | ~50-88 | pH control critical; improved yield by salt formation |
| Industrial Continuous Process | Same as classical, scaled-up | Controlled pH, temperature; continuous flow | Up to 88 | Optimized for purity and scale |
| Reactive Orange Dye Synthesis (Patent) | Para-ester amines, J acid, cyanuric chloride, 1,3-diaminobenzoic acid | 0-50°C, pH 3-8, multi-step | Not specified | Produces reactive dye variants with enhanced properties |
Chemical Reactions Analysis
Types of Reactions: Direct Orange 29 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond.
Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized aromatic compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Based on the search results, information regarding the applications of "Direct Orange 29" is limited. The available data primarily discusses a similar compound, "Disperse Orange 29," and "Direct Orange 26," along with related research on dye removal and marketing case studies.
Here's a summary of the available information:
Disperse Orange 29
General Information: Disperse Orange 29, also known as Phenol, 4-[[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-, is an orange dye with the CAS Registry Number 19800-42-1 .
Applications:
- Textile Colorant: Disperse Orange 29 is mainly used as a colorant dye in textiles . It is imported into Canada but not manufactured there .
Safety Assessment by the Government of Canada:
- A screening assessment was conducted by the Government of Canada to evaluate potential harm to the general population and the environment .
- The assessment concluded that Disperse Orange 29 is not harmful to the health of the general population at current exposure levels and does not pose a danger to the environment under present conditions . Although it can persist in the environment, it is not expected to accumulate in organisms, and the quantity released is below harmful levels .
Direct Orange 26
General Information: Direct Orange 26 (DO26) is an azo dye used in coloring cellulosic fibers like yarn and linen .
Environmental Concerns: Dye pollutants such as Direct Orange 26 can enter water resources through industries like plastics, food, cosmetics, and printing . These synthetic dyes have complex aromatic molecular structures, making them difficult to remove from water . They can also be toxic and carcinogenic, causing health disorders upon long-term contact .
Adsorption Research:
- Research has explored the use of low-cost silica fume adsorbent to remove Direct Orange 26 from wastewater .
- One study used a CCD method with Design Expert software to model the effects of pH, concentration, adsorbent amount, and time on the adsorption process .
- Another study found that copper nanoparticles, derived from tilapia fish scales (a bio-waste material), could be used for the detoxification of Direct Orange 26 .
Adsorptive Removal: Ficus-nZVCu is recommended as a material for removing Direct Red 31 and Direct Orange 26 anionic dyes from wastewater samples .
Dye Decolorization
Bacterial Degradation: Bacteria isolated from textile effluent have shown the ability to decolorize the hazardous azo dye Orange G .
HPLC Analysis: HPLC analysis suggests the production of new compounds during the degradation of Orange G by a bacterial consortium, with different peaks compared to Orange G alone .
Direct Marketing Case Studies
Mechanism of Action
The mechanism of action of Direct Orange 29 involves its interaction with the molecular targets in the substrate. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere to the fabric. The sulfonic acid groups enhance the solubility of the dye in water, facilitating its application in aqueous dye baths .
Comparison with Similar Compounds
Fastness Properties :
| Property | ISO Rating | AATCC Rating |
|---|---|---|
| Acid Resistance | 5 | 4 |
| Alkali Resistance | 4 | 5 |
| Light Fastness | 2–3 | 2–3 |
| Wash Fastness | 1–2 | 1–2 |
The dye exhibits moderate light fastness but poor wash fastness, typical of direct dyes due to their reliance on non-covalent bonding .
Comparison with Similar Compounds
Reactive Orange 29
Structural and Functional Overview :
- CAS : 12225-98-8, Molecular Formula : C₁₉H₁₃BrN₄Na₂O₇S₂, MW : 599.34 g/mol .
- Structure: Single azo dye with a reactive vinyl sulfone group, enabling covalent bonding with hydroxyl or amino groups in cellulose or polyamide fibers .
- Synthesis: Derived from diazotization of 2,5-diaminobenzenesulfonic acid and coupling with 6-aminonaphthalene-2-sulfonic acid .
Applications : Reactive Orange 29 is used for cotton, silk, and wool, offering superior wash fastness (4–5 ISO) due to covalent bonds .
Key Differences :
- Direct Orange 29 has a larger molecular size (822.67 vs. 599.34 g/mol), reducing diffusion into synthetic fibers but enhancing cellulose affinity.
- Reactive Orange 29 requires alkaline conditions for fixation, while this compound operates in neutral baths .
Disperse Orange 29
Structural and Functional Overview :
- CAS : 19800-42-1, Molecular Formula : C₁₉H₁₅N₅O₄, MW : 377.35 g/mol .
- Structure: Non-ionic azo dye with nitro and cyano groups, optimized for hydrophobic synthetic fibers like polyester .
- Synthesis: Not detailed in evidence, but typical disperse dyes involve diazotization and coupling under controlled pH .
Applications : Applied via high-temperature (130°C) dispersion in polyester dyeing, leveraging its low water solubility .
Key Differences :
- Disperse Orange 29 has a smaller molecular weight (377.35 vs. 822.67 g/mol), enabling penetration into tightly packed polyester fibers.
- This compound is water-soluble, while Disperse Orange 29 requires dispersing agents .
Thiazole Orange (Functional Comparison)
Overview :
Key Differences :
- Thiazole Orange’s fluorescence and DNA-binding mechanism differ fundamentally from this compound’s textile applications .
Comparative Analysis Table
Research Findings
- Degradation Studies: Reactive Orange 29 is effectively degraded using holmium-doped ZnO nanoparticles, highlighting environmental concerns for azo dyes .
- Performance in Blends : this compound shows superior brightness on cotton compared to Reactive Orange 29 but requires post-treatment to improve wash fastness .
Biological Activity
Direct Orange 29 is an azo dye commonly used in various industries, particularly in textiles and food. Understanding its biological activity is crucial due to potential environmental and health implications. This article explores the biological effects of this compound, including its toxicity, degradation, and interaction with biological systems.
Chemical Structure and Properties
This compound is a synthetic dye characterized by its azo group (-N=N-), which contributes to its vibrant color. The chemical structure can be represented as follows:
This structure is responsible for its stability and solubility in water, making it effective for dyeing processes but also raising concerns regarding its persistence in the environment.
Toxicological Profile
Acute Toxicity
Studies indicate that this compound exhibits acute toxicity in various organisms. For instance, research has shown that exposure to this compound can lead to cytotoxic effects on human cell lines, particularly affecting liver and kidney cells. The compound has been associated with oxidative stress, leading to cellular damage and apoptosis in vitro .
Chronic Effects
Long-term exposure to this compound has been linked to potential carcinogenic effects. A study conducted on fish revealed that chronic exposure resulted in significant histopathological changes in liver tissues, including necrosis and inflammation, suggesting a risk of liver damage over time .
Environmental Impact
The environmental persistence of this compound poses a risk to aquatic ecosystems. Its biodegradability is limited, leading to accumulation in water bodies. Research indicates that while some bacteria can degrade azo dyes through enzymatic processes, the degradation rate of this compound is relatively slow compared to other dyes .
Biodegradation Studies
Microbial Degradation
Several studies have focused on the microbial degradation of this compound. For example, Pseudomonas aeruginosa has shown potential in degrading azo dyes effectively. The degradation pathway typically involves the reduction of the azo bond by azoreductase enzymes, leading to the formation of less toxic amines .
| Organism | Degradation Rate | By-products |
|---|---|---|
| Pseudomonas aeruginosa | High | Aromatic amines |
| Bacillus subtilis | Moderate | Phenolic compounds |
Case Studies
- Aquatic Toxicity Assessment : A study assessed the impact of this compound on Daphnia magna, revealing significant mortality rates at concentrations above 50 mg/L. The findings emphasize the need for regulatory measures to limit discharge into aquatic environments .
- Cell Line Studies : In vitro studies using HepG2 cells demonstrated that this compound induces oxidative stress and DNA damage, suggesting potential mutagenic effects that warrant further investigation into long-term health risks associated with exposure .
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Direct Orange 29 in laboratory settings?
- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH (e.g., 8–10) and temperature (5–10°C). Characterization requires UV-Vis spectroscopy to confirm λmax (e.g., 490–510 nm), HPLC for purity assessment (>95%), and FTIR to identify azo (-N=N-) and sulfonic acid (-SO3H) functional groups . Reproducibility hinges on standardized protocols for reagent stoichiometry and reaction time optimization .
Q. How do researchers validate the photostability and thermal degradation pathways of this compound?
- Methodological Answer : Accelerated aging tests under UV irradiation (e.g., 300–400 nm) and thermal exposure (e.g., 60–100°C) are conducted. Data is analyzed via first-order kinetics models to determine degradation rates. HPLC-MS identifies degradation byproducts (e.g., aromatic amines), while FTIR monitors structural changes .
Q. What analytical techniques are critical for quantifying this compound in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) followed by spectrophotometry (detection limit ~0.1 ppm) or LC-MS/MS (detection limit ~0.01 ppm) is standard. Calibration curves must account for matrix effects (e.g., interference from humic acids in water samples) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported toxicity profiles of this compound?
- Methodological Answer : Contradictions often arise from varying test models (e.g., in vitro vs. in vivo) or exposure durations. A robust design includes:
- Comparative assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and control variables (pH, concentration).
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
- Mechanistic studies : Employ proteomics or transcriptomics to identify biomarker pathways (e.g., oxidative stress) .
Q. What advanced statistical approaches are recommended for optimizing this compound’s dye-fiber affinity in textile applications?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) can model variables (pH, temperature, electrolyte concentration). ANOVA validates significance (p < 0.05), while adsorption isotherms (Langmuir vs. Freundlich) quantify affinity constants. Cross-validation with SEM-EDS confirms dye distribution on fibers .
Q. How can researchers address discrepancies in the reported catalytic efficiency of this compound degradation using novel nanomaterials?
- Methodological Answer : Discrepancies may stem from material characterization gaps (e.g., undefined surface area or crystallinity). Standardize nanoparticle synthesis (e.g., sol-gel method) and characterize using BET (surface area), XRD (crystallinity), and TEM (morphology). Use normalized rate constants (knorm = k/[catalyst mass]) for cross-study comparisons .
Methodological Frameworks for Data Analysis
Q. What frameworks are used to analyze the environmental persistence of this compound in aquatic ecosystems?
- Answer : Apply fugacity models (Level III) to predict compartmental distribution (water, sediment). Combine with QSAR (Quantitative Structure-Activity Relationship) to estimate biodegradation half-lives. Field validation via mass balance studies in microcosms is critical .
Q. How should researchers structure a longitudinal study on the bioaccumulation of this compound in aquatic organisms?
- Answer : Use a cohort design with controlled exposure tiers (e.g., 1–100 ppm). Measure bioaccumulation factors (BAFs) in tissues (liver, gills) via ICP-MS. Account for trophic transfer using stable isotope analysis (δ<sup>15</sup>N) .
Tables: Key Data Parameters for this compound Research
Guidelines for Avoiding Common Pitfalls
- Sample Contamination : Pre-treat glassware with HNO3 to remove metal ion residues affecting dye stability .
- Statistical Overinterpretation : Avoid relying solely on p-values; report confidence intervals and effect sizes .
- Ethical Data Presentation : Disclose limitations in synthesis yields or detection thresholds to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
